molecular formula C18H26N2O4 B1320591 Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 924869-28-3

Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1320591
CAS No.: 924869-28-3
M. Wt: 334.4 g/mol
InChI Key: LZNLSDIAHAWVSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps:

    Formation of the Pyrazine Ring: The initial step involves the formation of the tetrahydro-1(2H)-pyrazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached through an etherification reaction, where the phenol derivative reacts with an appropriate alkylating agent.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a ligand in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxyethyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-Formylphenoxy)ethyl]piperazine: Similar structure but lacks the tert-butyl protection.

    N1-BOC protected derivatives: Similar compounds with different protecting groups.

Uniqueness

Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate is unique due to its combination of functional groups, which provide versatility in chemical reactions and potential applications. The tert-butyl protection enhances its stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[2-(3-formylphenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-9-7-19(8-10-20)11-12-23-16-6-4-5-15(13-16)14-21/h4-6,13-14H,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNLSDIAHAWVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153213
Record name 1,1-Dimethylethyl 4-[2-(3-formylphenoxy)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-28-3
Record name 1,1-Dimethylethyl 4-[2-(3-formylphenoxy)ethyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-(3-formylphenoxy)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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